7-Bromo-2-chloroquinoline-3-methanol
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Overview
Description
7-Bromo-2-chloroquinoline-3-methanol is a chemical compound with the molecular formula C10H7BrClNO . It has a molecular weight of 272.53 g/mol . This compound is a solid and is part of the halogenated heterocycles and heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-chloroquinoline-3-methanol can be represented by the SMILES stringOCc1cc2ccc(Br)cc2nc1Cl
. The InChI representation is 1S/C10H7BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.52 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has one rotatable bond count . The exact mass and monoisotopic mass of the compound are 270.93995 g/mol .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
7-Bromo-2-chloroquinoline-3-methanol: serves as a key intermediate in the synthesis of various pharmacologically active quinoline derivatives. Quinolines are a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities. They are the core structure in many drugs, exhibiting properties such as antimalarial, antibacterial, antifungal, and anticancer activities . The bromo and chloro substituents on the quinoline ring can be strategically modified to design compounds with desired biological properties.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, 7-Bromo-2-chloroquinoline-3-methanol is utilized as a building block for constructing complex heterocyclic systems. These systems are often found in natural products and pharmaceuticals. The compound’s reactive sites allow for various substitutions and transformations, enabling the creation of diverse heterocyclic structures with potential therapeutic applications .
Proteomics Research: Protein Interaction Studies
This compound is also used in proteomics research, where it may be involved in studying protein interactions and functions. Its unique structure can help in probing the binding sites and interaction patterns of proteins, which is crucial for understanding disease mechanisms and developing targeted therapies .
Biochemical Research: Enzyme Inhibition
The functionalized quinoline motif of 7-Bromo-2-chloroquinoline-3-methanol is explored for its potential role as an enzyme inhibitor. By inhibiting specific enzymes, researchers can study the pathways and processes they are involved in, which is valuable in the development of new drugs and treatments .
Pharmacological Applications: Receptor Binding Studies
Due to its structural similarity to known bioactive compounds, 7-Bromo-2-chloroquinoline-3-methanol can be used in receptor binding studies. It helps in understanding the interaction between drugs and their target receptors, which is fundamental in the drug development process .
Chemical Biology: Molecular Probes
In chemical biology, 7-Bromo-2-chloroquinoline-3-methanol can act as a molecular probe. It can be tagged with fluorescent or radioactive labels and used to track biological processes in real-time, providing insights into cellular functions and molecular pathways .
Safety and Hazards
properties
IUPAC Name |
(7-bromo-2-chloroquinolin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPCFZZHNNREOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640647 |
Source
|
Record name | (7-Bromo-2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017403-71-2 |
Source
|
Record name | (7-Bromo-2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1017403-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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